molecular formula C11H10O3 B14408309 2(5H)-Furanone, 5-(hydroxyphenylmethyl)- CAS No. 81112-82-5

2(5H)-Furanone, 5-(hydroxyphenylmethyl)-

Cat. No.: B14408309
CAS No.: 81112-82-5
M. Wt: 190.19 g/mol
InChI Key: AIEAXBFPRJTNRC-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 5-(hydroxyphenylmethyl)- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound features a furanone ring with a hydroxyphenylmethyl substituent, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-(hydroxyphenylmethyl)- typically involves the reaction of a furanone precursor with a hydroxyphenylmethyl reagent under specific conditions. One common method is the condensation reaction between a furanone derivative and a hydroxybenzaldehyde in the presence of a base catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 5-(hydroxyphenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The furanone ring can be reduced to a dihydrofuranone.

    Substitution: The hydroxyphenylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyphenylmethyl ketone or aldehyde.

    Reduction: Formation of dihydrofuranone derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the hydroxyphenylmethyl group.

Scientific Research Applications

2(5H)-Furanone, 5-(hydroxyphenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-(hydroxyphenylmethyl)- involves its interaction with specific molecular targets. The hydroxyphenylmethyl group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the furanone ring can participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone, 5-(methyl)-: Lacks the hydroxyphenylmethyl group, resulting in different chemical properties.

    2(5H)-Furanone, 5-(hydroxyethyl)-: Contains a hydroxyethyl group instead of hydroxyphenylmethyl, leading to variations in reactivity and applications.

Uniqueness

2(5H)-Furanone, 5-(hydroxyphenylmethyl)- is unique due to its specific substituent, which imparts distinct chemical and biological properties. The hydroxyphenylmethyl group enhances its potential for hydrogen bonding and aromatic interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-[hydroxy(phenyl)methyl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7,9,11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEAXBFPRJTNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2C=CC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447209
Record name 2(5H)-Furanone, 5-(hydroxyphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81112-82-5
Record name 2(5H)-Furanone, 5-(hydroxyphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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